![molecular formula C20H14N4 B086751 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene CAS No. 1047-63-8](/img/structure/B86751.png)
1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene
Overview
Description
Synthesis Analysis
This compound has been synthesized and characterized through various methods. For instance, Li et al. (2013) synthesized a similar molecule, 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene, and characterized it using UV–Vis spectroscopy, infrared spectroscopy, and single crystal X-ray diffraction. These techniques provided insights into the molecular geometry and vibrational frequencies of the compound (Li et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds like 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene has been studied extensively. Cui and Lan (2007) investigated a structurally related compound and analyzed its molecular structure using crystallography. Such studies typically focus on the arrangement of atoms within the molecule and how this affects its properties and interactions (Cui & Lan, 2007).
Chemical Reactions and Properties
Research on the chemical reactions and properties of this compound-like compounds often involves studying their behavior in various chemical environments. For example, the study by Sun et al. (2010) on similar compounds highlights how they react with metal ions under specific conditions, forming complex structures (Sun et al., 2010).
Scientific Research Applications
Supramolecular Chemistry and Crystallography : A study by Cui and Lan (2007) discusses a compound structurally related to 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene, focusing on its crystal structure and supramolecular chemistry (Cui & Lan, 2007).
Metal-Organic Frameworks (MOFs) : Li et al. (2012) explored the use of similar compounds in creating novel two-dimensional cadmium(II) coordination polymers, which are important in the field of MOFs (Li, Guo, Weng, & Lin, 2012).
Molecular Structure Analysis : A study by Li, Geng, He, and Cui (2013) analyzed the molecular structure, spectroscopy, and theoretical calculations of a compound related to this compound (Li, Geng, He, & Cui, 2013).
X-Ray Crystal Structures : Felsmann et al. (2012) synthesized derivatives of this compound and studied their X-ray crystal structures, providing insights into their potential as inclusion hosts (Felsmann, Hübscher, Seichter, & Weber, 2012).
Coordination Networks : Abrahams et al. (2002) discussed the use of bis(imidazole) ligands, including 1,4-Bis(imidazol-1-ylmethyl)benzene, to form simple cubic networks in metal centers (Abrahams, Hoskins, Robson, & Slizys, 2002).
Functional Coordination Polymers : Sun et al. (2010) reported on metal–organic frameworks constructed from 1,4-Bis(imidazol-1-yl-methylene)-benzene, showcasing diverse structures from 1D to 3D (Sun, Qi, Wang, Che, & Zheng, 2010).
Synthesis of Coordination Polymer : Zhao et al. (2002) synthesized a cobalt(II) coordination polymer using 1,4-bis(imidazole-1-ylmethyl)benzene, demonstrating its potential as a microporous solid material (Zhao, Li, Wang, & Chen, 2002).
Mechanism of Action
Target of Action
1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene, also known as 1,4-di(1H-benzo[d]imidazol-2-yl)benzene, is a complex organic compound Benzimidazole derivatives have been widely researched for their potential applications in medicinal chemistry, biochemistry, and material chemistry .
Mode of Action
It’s known that benzimidazole derivatives can interact with various biological targets due to their versatile chemical structure .
Biochemical Pathways
Benzimidazole derivatives have been shown to interact with various biochemical pathways, depending on their specific chemical structure and the biological system in which they are active .
Pharmacokinetics
The solubility of the compound in different solvents suggests that it may have good bioavailability .
Result of Action
Some benzimidazole derivatives have been shown to have antimicrobial activity and anticancer activities .
Action Environment
The compound has good thermal and chemical stability, which suggests that it may be stable under a variety of environmental conditions .
properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-2-6-16-15(5-1)21-19(22-16)13-9-11-14(12-10-13)20-23-17-7-3-4-8-18(17)24-20/h1-12H,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEVDDQAPKQQAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356736 | |
Record name | 2,2'-(1,4-Phenylene)bis(1H-benzimidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1047-63-8 | |
Record name | 2,2'-(1,4-Phenylene)bis(1H-benzimidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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